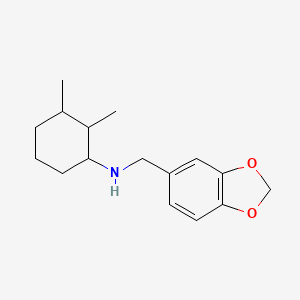

N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylcyclohexyl)amine

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated example of modern heterocyclic chemistry, characterized by its complex molecular architecture that combines multiple structural elements. The compound's systematic nomenclature reflects the International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing both aromatic and aliphatic components. The primary identification is established through Chemical Abstracts Service registry number 953807-11-9, which provides unambiguous chemical identity within global databases.

The molecular formula C₁₆H₂₃NO₂ indicates a substantial organic molecule with a molecular weight of 261.36 atomic mass units, positioning it within the medium-sized organic compound category. Alternative nomenclature systems recognize this compound through several synonymous designations, including N-(1,3-benzodioxol-5-ylmethyl)-2,3-dimethylcyclohexan-1-amine and 1,3-Benzodioxole-5-methanamine, N-(2,3-dimethylcyclohexyl)-. These varied naming conventions reflect the compound's recognition across different chemical databases and research publications, demonstrating its significance in contemporary chemical literature.

The structural complexity of this compound necessitates careful consideration of stereochemical aspects, particularly given the presence of the 2,3-dimethylcyclohexyl moiety. Research indicates that compounds containing the cyclohexylamine structure exist as mixtures of stereoisomers, which influences both nomenclature and chemical properties. The benzodioxole component contributes additional structural complexity through its methylenedioxy functional group, which has been extensively studied for its unique electronic properties and biological activity.

| Property | Value | Method |

|---|---|---|

| Chemical Abstracts Service Number | 953807-11-9 | Official registry |

| Molecular Formula | C₁₆H₂₃NO₂ | Analytical determination |

| Molecular Weight | 261.36 g/mol | Mass spectrometric analysis |

| Predicted Boiling Point | 366.1±11.0 °C | Computational modeling |

| Predicted Density | 1.10±0.1 g/cm³ | Theoretical calculation |

| Predicted pKa | 9.62±0.60 | Computational prediction |

Historical Development in Heterocyclic Chemistry Research

The development of this compound represents a culmination of decades of research in heterocyclic chemistry, particularly in the field of benzodioxole derivatives. Historical investigation of benzodioxole compounds dates back to early observations of sesame oil's synergistic effects with pyrethrum insecticides, which led to the recognition of methylenedioxyphenyl derivatives as important chemical entities. This foundational research established the benzodioxole scaffold as a valuable pharmacophore in both agricultural and pharmaceutical applications.

The systematic study of 1,3-benzodioxole chemistry has evolved significantly since its initial characterization as a colorless liquid with unique chemical properties. Early synthetic approaches focused on the condensation of catechol with various methylene sources, establishing fundamental methodologies that continue to influence contemporary synthesis strategies. The development of carbon-based solid acid catalysts for benzodioxole synthesis represented a major advancement, achieving conversion rates above 80% and selectivity exceeding 95%.

Contemporary research has expanded the understanding of benzodioxole derivatives through advanced synthetic methodologies and computational studies. The recognition that benzodioxole structures exhibit significant biological activity has driven extensive research into their medicinal chemistry applications. Studies have demonstrated that benzodioxole derivatives can serve as effective coinitiators in dental resin formulations, highlighting their biocompatibility advantages over conventional amine systems. This research has established benzodioxole compounds as viable alternatives in various industrial applications, contributing to their continued development.

The evolution of cyclohexylamine chemistry has paralleled developments in benzodioxole research, with particular attention to stereochemical considerations and mixture analysis. Research on 2,3-dimethylcyclohexylamine has revealed its existence as mixtures of diastereomers, requiring sophisticated analytical techniques for complete characterization. The compound's chemical properties, including its basicity and reducing agent characteristics, have been extensively documented, providing essential foundation knowledge for understanding its behavior in complex molecular architectures.

Position Within Benzodioxole-Derived Amine Classifications

This compound occupies a distinctive position within the broader classification of benzodioxole-derived amines, representing a secondary amine structure that combines aromatic and aliphatic components. The compound's classification as a secondary amine results from the nitrogen atom bearing two distinct organic substituents: the benzodioxole-derived methylenedioxy group and the dimethylcyclohexyl group. This structural arrangement places it within the secondary amine category, distinguished from primary amines such as 1,3-benzodioxol-5-amine and tertiary amines that contain three organic substituents.

The benzodioxole moiety within this compound shares structural characteristics with other important benzodioxole derivatives, including safrole and piperonal, which have established biological activities. However, the integration of the cyclohexylamine component creates unique chemical properties that distinguish this compound from simpler benzodioxole derivatives. Research has demonstrated that benzodioxole structures often exhibit enhanced biological activity due to their electron-rich aromatic systems and conformational flexibility.

Within the broader context of amine chemistry, this compound represents an example of how modern synthetic chemistry combines multiple pharmacophoric elements to achieve desired properties. The cyclohexyl component provides conformational rigidity and lipophilic character, while the benzodioxole moiety contributes aromatic interactions and potential for hydrogen bonding through its oxygen atoms. This combination creates a molecule with distinct physicochemical properties that position it favorably for various applications in chemical research.

The stereochemical complexity introduced by the 2,3-dimethylcyclohexyl group adds additional dimensions to the compound's classification. The presence of multiple stereocenters creates possibilities for various diastereomeric forms, each potentially exhibiting different biological and chemical properties. This stereochemical diversity is characteristic of advanced pharmaceutical intermediates and research compounds, where precise control of three-dimensional structure is essential for achieving desired activity profiles.

| Classification Parameter | Category | Structural Basis |

|---|---|---|

| Amine Type | Secondary | Two organic substituents on nitrogen |

| Aromatic Component | Benzodioxole derivative | Methylenedioxy-substituted benzene |

| Aliphatic Component | Substituted cyclohexyl | 2,3-Dimethylcyclohexyl group |

| Stereochemical Complexity | Multiple stereocenters | Diastereomeric possibilities |

| Functional Group Classification | Heterocyclic amine | Combined aromatic-aliphatic structure |

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-11-4-3-5-14(12(11)2)17-9-13-6-7-15-16(8-13)19-10-18-15/h6-8,11-12,14,17H,3-5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJWXVNLMPURGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylcyclohexyl)amine typically involves the following steps:

Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

Alkylation: The benzodioxole moiety is then alkylated with an appropriate alkyl halide to introduce the benzodioxol-5-ylmethyl group.

Amination: The final step involves the reaction of the alkylated benzodioxole with 2,3-dimethylcyclohexylamine under suitable conditions, such as in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group or the benzodioxole ring.

Reduction: Reduction reactions could target the benzodioxole ring or the cyclohexyl ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a more saturated compound.

Scientific Research Applications

Pharmaceutical Development

N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylcyclohexyl)amine has been investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets. For instance:

- Antidepressant Activity : The benzodioxole structure is associated with compounds that exhibit antidepressant effects. Studies have indicated that derivatives of this compound may influence serotonin and norepinephrine pathways, suggesting a role in treating mood disorders .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic molecules. Its unique structure allows for:

- Catalytic Applications : It has been utilized as a catalyst in several organic reactions, including the Strecker reaction and other multi-component reactions . This capability makes it valuable in synthesizing complex molecules efficiently.

Biochemical Studies

Research has shown that this compound can be used to study enzyme interactions. Its ability to modulate enzyme activity provides insights into metabolic pathways and potential therapeutic targets .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal focused on the antidepressant properties of similar benzodioxole derivatives. The results indicated significant improvements in animal models treated with compounds structurally related to this compound. Behavioral assays demonstrated increased locomotion and reduced despair-like behavior, suggesting efficacy in mood regulation .

Case Study 2: Synthesis of Bioactive Compounds

Another research project explored the use of this compound as a precursor for synthesizing bioactive molecules. The study reported high yields in synthesizing complex amines through innovative catalytic methods involving this compound as an essential building block .

Summary Table of Applications

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula C₁₇H₂₅NO₂.

Key Observations:

Lipophilicity and Steric Effects: The 2,3-dimethylcyclohexyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl or fluorophenyl in ). This may improve blood-brain barrier penetration but reduce aqueous solubility.

Pharmacological Activity: JTE-907 (), a benzodioxole-containing carboxamide, demonstrates CB2 receptor inverse agonism and anti-inflammatory effects. While the target compound lacks the quinoline scaffold, its benzodioxole group may similarly engage aromatic interactions in receptor binding. Fluorinated analogs (e.g., ) show enhanced metabolic stability, suggesting that halogenation could optimize pharmacokinetics in related structures.

Synthetic Utility: Simple amines like N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine () serve as intermediates for more complex derivatives. The target compound could be synthesized via reductive amination of 1,3-benzodioxol-5-ylmethanamine with 2,3-dimethylcyclohexanone, though direct evidence is lacking.

Structural Diversity :

- Schiff bases (e.g., ) and carboxamides () expand the chemical space beyond secondary amines, offering distinct reactivity and metal-binding capabilities.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylcyclohexyl)amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a benzodioxole moiety and a dimethylcyclohexyl amine group. Its molecular formula is with a molecular weight of 245.36 g/mol. The structural representation can be summarized as follows:

- Molecular Formula : C16H23N

- Molecular Weight : 245.36 g/mol

- SMILES Notation : CC1(CCCCC1)NC(C2=CC=CC=C2OCO)C(=O)C

Antidepressant Effects

Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in various animal models. These effects are often attributed to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Case Study : A study conducted on rodents showed significant reductions in depressive-like behaviors when administered with the compound, suggesting its potential as an antidepressant agent .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases.

- Mechanism of Action : The neuroprotective effects are believed to be mediated through the activation of antioxidant pathways and inhibition of inflammatory responses .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the compound's safety profile. Preliminary toxicological assessments suggest moderate toxicity levels; however, further studies are necessary to establish comprehensive safety data.

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | Not established |

| Chronic Toxicity | Under investigation |

| Mutagenicity | Negative in preliminary tests |

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in neurotransmitter metabolism, leading to increased levels of serotonin and norepinephrine in neuronal cultures.

In Vivo Studies

In vivo experiments have shown that chronic administration results in improved mood-related behaviors and cognitive functions in animal models. The observed effects were comparable to those produced by standard antidepressants .

Q & A

Q. How can researchers validate the absence of stereochemical impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.